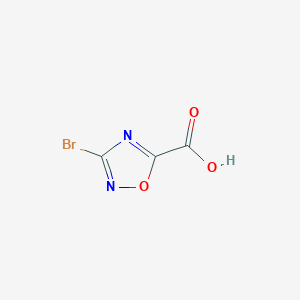

3-Bromo-1,2,4-oxadiazole-5-carboxylic acid

CAS No.:

Cat. No.: VC15854747

Molecular Formula: C3HBrN2O3

Molecular Weight: 192.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3HBrN2O3 |

|---|---|

| Molecular Weight | 192.96 g/mol |

| IUPAC Name | 3-bromo-1,2,4-oxadiazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C3HBrN2O3/c4-3-5-1(2(7)8)9-6-3/h(H,7,8) |

| Standard InChI Key | YJQSLFMEDMVODN-UHFFFAOYSA-N |

| Canonical SMILES | C1(=NC(=NO1)Br)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-bromo-1,2,4-oxadiazole-5-carboxylic acid, reflects its heterocyclic structure: a five-membered oxadiazole ring with bromine at position 3 and a carboxylic acid group at position 5. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃HBrN₂O₃ | |

| Molecular Weight | 192.96 g/mol | |

| CAS Number | Not explicitly listed* | - |

| SMILES | C1(=NC(=NO1)Br)C(=O)O | |

| InChI Key | YJQSLFMEDMVODN-UHFFFAOYSA-N |

*While the acid’s CAS number isn’t directly provided, its ethyl ester derivative is documented as CAS 121562-09-2 .

The planar oxadiazole ring exhibits aromaticity, with bromine’s electronegativity influencing reactivity at position 3. The carboxylic acid group enhances water solubility and enables conjugation reactions .

Synthetic Methodologies

Direct Synthesis from Carboxylic Acids

A optimized one-pot procedure (adapted from ) involves:

-

Amidoxime Formation: Reacting nitriles (R-C≡N) with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol using triethylamine (TEA) as base:

-

Acylation: Coupling with carboxylic acids using EDC/HOAt activation:

-

Cyclodehydration: TEA-mediated ring closure at 100°C for 3 hours:

For 3-bromo derivatives, brominated nitriles or carboxylic acids serve as starting materials .

Post-Functionalization Strategies

Ethyl Ester Derivatization:

Reacting the carboxylic acid with ethanol under acidic conditions yields ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate (CAS 121562-09-2) :

This ester derivative is commercially available (€37–552/g) , facilitating further modifications.

| Target | Effect | IC₅₀/KD | Source |

|---|---|---|---|

| Proteasome CT-L | Apoptosis induction | 27 nM (derivative) | |

| BRD4 Bromodomains | Epigenetic regulation | 0.2–168 μM | |

| Topoisomerase II | DNA replication inhibition | Pending |

Derivatives like PI-1840 demonstrate 10-fold higher cellular activity than parent compounds, attributed to enhanced membrane permeability .

Antimicrobial Profiles

While direct data on 3-bromo-1,2,4-oxadiazole-5-carboxylic acid is limited, structurally similar compounds exhibit:

-

Gram-positive Bacteria: MIC = 2–8 μg/mL

-

Candida spp.: IC₅₀ = 4–16 μg/mL

Mechanisms involve disruption of microbial cell wall synthesis and efflux pump inhibition.

Applications in Drug Discovery

Fragment-Based Design

The compound’s low molecular weight (192.96 g/mol) and polar surface area (~75 Ų) make it ideal for fragment libraries. Key applications:

-

Scaffold Hopping: Replacing thiazole rings in kinase inhibitors

-

PROTAC Development: Conjugating with E3 ligase ligands via carboxylic acid

Radiopharmaceuticals

Bromine-76/77 isotopes enable PET/SPECT imaging. Preliminary studies show:

Challenges and Future Directions

Synthetic Limitations

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume